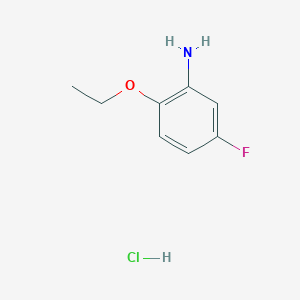
2-Ethoxy-5-fluoroaniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-5-fluoroaniline hydrochloride is an organic compound that belongs to the class of anilines. It has a molecular weight of 191.63 and a molecular formula of C8H11ClFNO . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for 2-Ethoxy-5-fluoroaniline is 1S/C8H10FNO/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5H,2,10H2,1H3 . This indicates that the compound has a fluorine atom attached to the benzene ring, along with an ethoxy group and an amine group.Physical And Chemical Properties Analysis
This compound is a liquid . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and density were not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Antiviral Applications
- Tilorone Hydrochloride : A compound closely related to 2-Ethoxy-5-fluoroaniline hydrochloride, is effective against a range of RNA and DNA viruses when administered orally to mice. It is particularly effective when given prophylactically, with the optimal treatment time depending on the infection route (Krueger & Mayer, 1970).
Applications in Alzheimer's Disease Research
- PET Imaging Probes : Derivatives of this compound have been explored as potential PET imaging probes for detecting cerebral β-amyloid plaques in Alzheimer's disease (Cui et al., 2012).
Interaction with DNA
- Influence on DNA Structure and Function : Studies have shown that related compounds can interact with DNA, influencing its secondary structure and template activity. This interaction is particularly relevant in the context of RNA tumor viruses, where it can inhibit DNA polymerase activity (Chandra et al., 1972).
Cancer Research
- Antitumor Agent : Tilorone hydrochloride, a derivative of this compound, has been investigated for its antitumor properties. It is being researched as a potential adjuvant in the early treatment of cancer (Burke & Joullié, 1977).
Metabonomic Toxicity Assessment
- Toxicity Studies : Research on structurally similar compounds like 4-fluoroaniline and 2-fluoro-4-methylaniline has provided insights into their metabolic transformation and potential as biomarkers for xenobiotic toxicity (Bundy et al., 2002).
Synthesis of Novel Compounds
- Synthesis of Schiff and Mannich Bases : Research has been conducted on the synthesis of new compounds using derivatives of this compound, contributing to the development of pharmaceuticals and other chemical products (Bekircan & Bektaş, 2008).
Corrosion Inhibition
- Inhibiting Copper Corrosion : Aniline derivatives, including 2-fluoroaniline, have been studied for their potential as corrosion inhibitors in certain acidic environments, showcasing the broad utility of such compounds (Khaled & Hackerman, 2004).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body
Mode of Action
It is known that similar compounds can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound and its subsequent interactions with its targets.
Biochemical Pathways
Similar compounds are known to participate in various biochemical reactions, including suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
It is known that similar compounds, such as 2-fluoroaniline, are efficiently metabolized, primarily by 4-hydroxylation with subsequent sulfate or glucuronide formation . At least 80% of the dose is excreted in the urine within 24 hours .
Result of Action
Similar compounds are known to exert their effects through various mechanisms, such as 4-hydroxylation and subsequent p-benzoquinonimine formation .
Eigenschaften
IUPAC Name |
2-ethoxy-5-fluoroaniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO.ClH/c1-2-11-8-4-3-6(9)5-7(8)10;/h3-5H,2,10H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPRKGPGQVNMSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2378993.png)
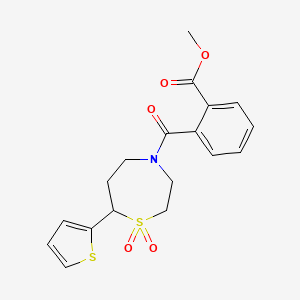
![2-((4-benzylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate](/img/structure/B2378995.png)
![2-{[(4-Methylphenyl)sulfonyl]amino}-1-piperidylbutan-1-one](/img/structure/B2378996.png)

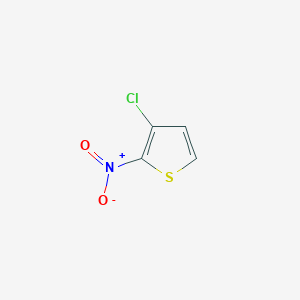
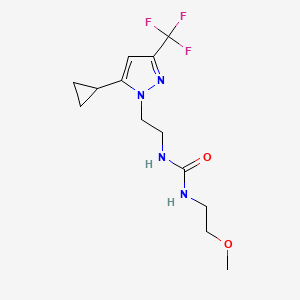
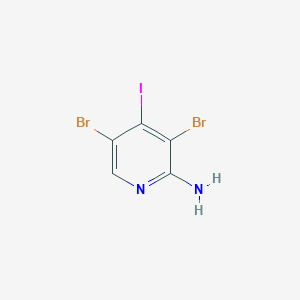
![N-([2,3'-bifuran]-5-ylmethyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2379009.png)
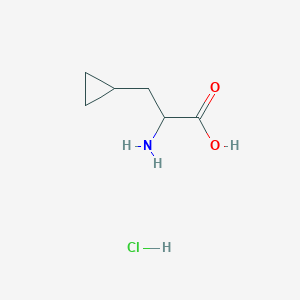
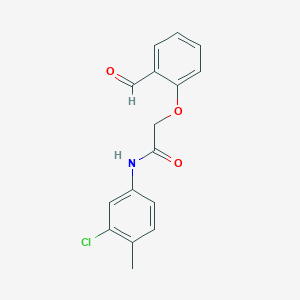
![2-(benzylsulfanyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2379012.png)
![3-({[5-(3-Chlorophenyl)furan-2-yl]methyl}amino)-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B2379013.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2379014.png)